molecular formula C20H12BClF7N3 B3040894 9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate CAS No. 249278-24-8

9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate

Cat. No.: B3040894
CAS No.: 249278-24-8
M. Wt: 473.6 g/mol
InChI Key: AOJXGDHTARRCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate (hereafter referred to as Compound 5b) is a heterocyclic ionic salt with a pyrido[1,2-b][1,2,4]triazin-5-ium core. Its structure features a chloro substituent at position 9, phenyl groups at positions 2 and 3, and a trifluoromethyl group at position 7, with a tetrafluoroborate (BF₄⁻) counterion .

Synthesis: Compound 5b is synthesized by reacting 4b (a precursor) with phenyl groups and sulfuric acid at room temperature for 48 hours, followed by the addition of tetrafluoroboric acid (HBF₄). The product is isolated as a yellow precipitate with a 68% yield after recrystallization from nitromethane/diethyl ether. The melting point is reported as 233–242°C .

Properties

IUPAC Name

9-chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N3.BF4/c21-16-11-15(20(22,23)24)12-27-19(16)25-17(13-7-3-1-4-8-13)18(26-27)14-9-5-2-6-10-14;2-1(3,4)5/h1-12H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXGDHTARRCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=NC3=C(C=C(C=[N+]3N=C2C4=CC=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BClF7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C18H14ClF3N4
  • Molecular Weight : 384.78 g/mol
  • CAS Number : 249278-24-8

This compound features a pyrido[1,2-b][1,2,4]triazin core substituted with a chloro group and a trifluoromethyl group, which are critical for its biological activity.

Research indicates that compounds with similar structures to This compound exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrido[1,2-b][1,2,4]triazin can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, certain derivatives have been reported to inhibit USP28, a deubiquitinase associated with cancer progression .
  • Antiviral Properties :
    • Compounds in this class have demonstrated antiviral effects by inhibiting viral replication mechanisms. The trifluoromethyl group is particularly noted for enhancing the potency against viral targets.
  • Anti-inflammatory Effects :
    • Some derivatives have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro evaluations of similar pyrido compounds have yielded promising results:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5Cell cycle arrest in G1 phase
Compound CA5494.0Inhibition of USP28

These findings suggest that the biological activity of This compound may similarly impact cancer cell lines.

Case Study 1: Anticancer Activity in Gastric Cancer Cells

A study reported that a related compound effectively inhibited gastric cancer cell proliferation by targeting USP28. The IC50 value was determined to be 1.10 µM, demonstrating significant selectivity over other deubiquitinases . This suggests that This compound could potentially serve as an effective therapeutic agent against gastric cancer.

Case Study 2: Antiviral Efficacy

Another investigation into structurally similar compounds revealed antiviral properties against influenza virus strains. The mechanism involved inhibiting viral entry and replication within host cells . This highlights the potential for developing antiviral therapies based on the chemical structure of This compound .

Comparison with Similar Compounds

Structural Features :

  • The trifluoromethyl (-CF₃) group enhances electron-withdrawing properties, stabilizing the cationic core.
  • The chloro substituent at position 9 contributes to electrophilic reactivity.
  • The tetrafluoroborate counterion improves solubility in polar solvents and crystalline stability.

Characterization : Key spectral data include distinct IR peaks (e.g., B-F stretching at ~1080 cm⁻¹) and NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm). Mass spectrometry confirms the molecular ion peak (M⁺) and fragmentation patterns .

To contextualize Compound 5b, we compare it with structurally related derivatives and heterocyclic analogs, focusing on synthesis, stability, and functional properties.

Key Findings:

Structural Modifications and Stability :

  • Compound 5b exhibits higher thermal stability (mp 233–242°C) compared to its pseudobase derivative 7a (mp 146–152°C), attributed to the ionic tetrafluoroborate counterion enhancing crystalline packing .
  • The replacement of Cl⁻ in 5b with a hydroxyl group in 6b and 7a alters reactivity: pseudobases like 7a are neutral and more prone to hydrolysis, limiting their utility in acidic environments .

Synthetic Efficiency :

  • Compound 5b is synthesized in moderate yield (68%), whereas carbazole analogs (e.g., 7b ) show lower yields (45%) due to steric hindrance from methoxy and nitro groups .
  • The imidazo-pyridine 1l is synthesized via a one-pot reaction (51% yield), highlighting divergent synthetic strategies for heterocycles .

Electrophilic Reactivity :

  • The -CF₃ group in 5b enhances electrophilicity at position 7, enabling nucleophilic substitutions. In contrast, carbazoles (e.g., 7b ) with electron-donating -OCH₃ groups show reduced reactivity toward electrophiles .

Spectral Signatures: The B-F stretching in 5b (IR: 1080 cm⁻¹) is absent in non-ionic analogs like 7a. Carbazoles exhibit characteristic NO₂ stretching (IR: ~1578 cm⁻¹), while imidazo-pyridines show aldehyde proton signals (NMR: δ 9.90 ppm) .

Q & A

Basic Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

  • Methodology : Synthesize the compound via condensation of precursors in a 1:1 molar ratio in a polar aprotic solvent (e.g., CH₃CN) under inert atmosphere. Monitor reaction completion using TLC or HPLC. Optimize reaction time (e.g., 48 hours at room temperature) and stoichiometry of tetrafluoroboric acid (HBF₄) addition to precipitate the product .
  • Data : Reported yields range from 68% (using nitrobenzene/diethyl ether recrystallization) to higher yields via column chromatography with silica gel .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR). FT-IR identifies B-F stretching (~1050 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M-BF₄]⁺ at m/z 489.07) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH. Monitor decomposition via HPLC and DSC. Store in anhydrous, light-protected containers at –20°C to prevent hydrolysis of the BF₄⁻ anion .

Advanced Research Questions

Q. What mechanistic insights explain the formation of pseudobase derivatives from this compound?

  • Methodology : React the compound with nucleophiles (e.g., NaOMe or KCN in DMSO) to form pseudobases. Use kinetic studies (UV-Vis monitoring) and DFT calculations to identify transition states. NMR time-resolved experiments track intermediate formation (e.g., ring-opening at C9-Cl) .
  • Data : Pseudobase formation (e.g., 6b ) occurs via nucleophilic attack at the C5 position, confirmed by X-ray crystallography .

Q. How do solvent polarity and counterion effects influence reaction pathways?

  • Methodology : Compare reactivity in DMSO (high polarity) vs. THF (low polarity). Use conductivity measurements to assess ion-pair dissociation. Replace BF₄⁻ with PF₆⁻ or OTf⁻ to study counterion effects on solubility and reaction rates .
  • Data : BF₄⁻ enhances stability in polar solvents but may hinder nucleophilic substitution due to tight ion pairing .

Q. What strategies resolve contradictions in reported melting points and spectral data?

  • Methodology : Reproduce synthesis using strict anhydrous conditions. Compare DSC thermograms (melting range: 233–242°C vs. 287–293°C in other studies). Analyze impurities via LC-MS and elemental analysis to identify hydrate or polymorphic forms .

Q. Can computational modeling predict regioselectivity in derivative synthesis?

  • Methodology : Perform MD simulations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces. Validate predictions by synthesizing derivatives (e.g., substituting Cl at C9 with amines) and comparing experimental vs. calculated ¹H NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.